N-(2-methoxyethyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide
Overview
Description
N-(2-methoxyethyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized by Bayer AG in the late 1990s and has since been investigated for its ability to inhibit multiple signaling pathways involved in cancer cell proliferation and angiogenesis.
Mechanism of Action
N-(2-methoxyethyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 inhibits the activity of multiple kinases involved in cancer cell proliferation and angiogenesis, including RAF, MEK, ERK, VEGFR, and PDGFR. By inhibiting these kinases, N-(2-methoxyethyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 disrupts the signaling pathways that promote cancer cell growth and survival, leading to decreased tumor growth and angiogenesis.
Biochemical and Physiological Effects
N-(2-methoxyethyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 has been shown to have various biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory effects and to modulate the immune system.
Advantages and Limitations for Lab Experiments
N-(2-methoxyethyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 has several advantages for lab experiments, including its potency and specificity for its target kinases. However, it also has limitations, including its poor solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for the study of N-(2-methoxyethyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006, including its potential use in combination with other cancer treatments, its effects on other signaling pathways, and its potential use in the treatment of other types of cancer. Further research is also needed to better understand its mechanism of action and to develop more effective formulations for clinical use.
Scientific Research Applications
N-(2-methoxyethyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit multiple signaling pathways involved in cancer cell proliferation and angiogenesis, including the RAF/MEK/ERK pathway and the VEGFR/PDGFR pathway. This makes it a promising candidate for the treatment of various types of cancer, including renal cell carcinoma and hepatocellular carcinoma.
properties
IUPAC Name |
3-(methanesulfonamido)-N-(2-methoxyethyl)-4-methylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-9-4-5-10(12(15)13-6-7-18-2)8-11(9)14-19(3,16)17/h4-5,8,14H,6-7H2,1-3H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYHMSGWQVVBOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCOC)NS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.